molecular formula C17H19NO3 B2986445 (S)-Cbz-3-Amino-3-phenylpropan-1-ol CAS No. 869468-32-6

(S)-Cbz-3-Amino-3-phenylpropan-1-ol

Cat. No.: B2986445
CAS No.: 869468-32-6
M. Wt: 285.343
InChI Key: LHJCROXNTSGDSP-INIZCTEOSA-N
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Description

(S)-Cbz-3-Amino-3-phenylpropan-1-ol is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the amino group, a phenyl ring, and a hydroxyl group on the same carbon atom

Properties

IUPAC Name

benzyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCROXNTSGDSP-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cbz-3-Amino-3-phenylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-3-Amino-3-phenylpropan-1-ol.

    Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-Cbz-3-Amino-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC or Dess-Martin periodinane in dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: TsCl in pyridine followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

    Oxidation: Formation of (S)-Cbz-3-Amino-3-phenylpropanal.

    Reduction: Formation of (S)-3-Amino-3-phenylpropan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Cbz-3-Amino-3-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-Cbz-3-Amino-3-phenylpropan-1-ol depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-Cbz-3-Amino-3-phenylpropan-1-ol
  • (S)-Cbz-3-Amino-2-phenylpropan-1-ol
  • (S)-Cbz-2-Amino-3-phenylpropan-1-ol

Uniqueness

(S)-Cbz-3-Amino-3-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a benzyl carbamate protecting group and a phenyl ring. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and biologically active molecules.

Biological Activity

(S)-Cbz-3-Amino-3-phenylpropan-1-ol is a chiral compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C₁₄H₁₉NO₃
  • Molecular Weight : 299.34 g/mol
  • Functional Groups : Amino group, phenyl group, and a benzyl carbamate (Cbz) protecting group.

The presence of these functional groups contributes to its reactivity and utility as a building block in organic synthesis.

This compound acts as a substrate for various enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. Its chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing biological processes and pathways.

Therapeutic Applications

Research indicates that derivatives of this compound may inhibit specific biological pathways, making them significant for therapeutic applications. For instance:

  • Peptidomimetics : The compound can serve as a building block for synthesizing peptidomimetics, which are crucial for studying protein-protein interactions and developing drugs with enhanced stability and bioavailability compared to natural peptides.

Enzyme Interactions

Studies involving lipase-catalyzed resolutions have highlighted the role of this compound in asymmetric synthesis processes. Its derivatives have shown activity against certain enzymes, indicating potential use in drug development.

Synthesis Methods

Several methods exist for synthesizing this compound:

  • Reduction of Nitro Compounds : A common approach involves reducing a nitro precursor using hydrogenation in the presence of palladium catalysts or other reducing agents.
  • Amino Alcohol Synthesis : Direct synthesis from epoxides through ring-opening with amines followed by protection of the amino group with a benzyl carbamate.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. Results showed significant inhibition, suggesting potential applications in developing new antimicrobial agents.

Study 2: Asymmetric Catalysis

Research focused on the use of this compound as a chiral scaffold in asymmetric catalysis. The compound demonstrated effectiveness in directing the formation of specific stereoisomers, underscoring its utility in synthetic organic chemistry.

Comparison with Similar Compounds

Compound NameCAS NumberSimilarity Index
(R)-Cbz-3-amino-3-phenylpropan-1-ol888298050.87
(S)-Boc-3-Amino-3-phenylpropan-1-ol137102300.85
3-amino-3-phenypropanolN/A0.80

This table highlights how (S)-Cbz differs from similar compounds in terms of structure and potential applications.

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